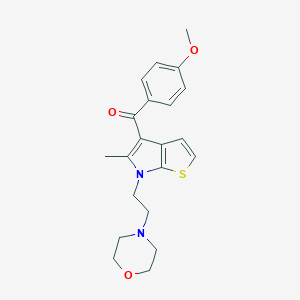
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is metabolized in the brain to form the toxic metabolite MPP+. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has a variety of biochemical and physiological effects. As mentioned above, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone selectively destroys dopaminergic neurons in the substantia nigra. This has been shown to lead to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has also been shown to cause oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments is that it allows researchers to study Parkinson's disease in animal models. This can help researchers develop potential treatments for the disease. However, there are also limitations to using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is a toxic compound that can be dangerous if not handled properly. Additionally, the animal models used to study Parkinson's disease may not fully replicate the disease in humans.
Orientations Futures
There are several future directions for research involving 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. One area of research is developing new treatments for Parkinson's disease. Researchers are currently exploring potential therapies that could protect dopaminergic neurons from the toxic effects of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. Another area of research is developing new animal models for Parkinson's disease. Researchers are working to create animal models that more closely resemble the disease in humans, which could lead to more effective treatments. Finally, researchers are also exploring the role of oxidative stress and inflammation in Parkinson's disease, which could lead to new therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine to form the intermediate compound 4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. This intermediate is then purified through a series of chromatographic techniques to yield the final product, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone.
Applications De Recherche Scientifique
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been extensively studied for its scientific research applications. One of the most well-known applications of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is its use in Parkinson's disease research. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.
Propriétés
Numéro CAS |
134327-81-4 |
|---|---|
Nom du produit |
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone |
Formule moléculaire |
C27H28N2O3S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[5-methyl-6-(2-morpholin-4-ylethyl)thieno[2,3-b]pyrrol-4-yl]methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-15-19(20(24)16-3-5-17(25-2)6-4-16)18-7-14-27-21(18)23(15)9-8-22-10-12-26-13-11-22/h3-7,14H,8-13H2,1-2H3 |
Clé InChI |
MAUXBXSYWGKIFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
Synonymes |
4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone 4-MMMTPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



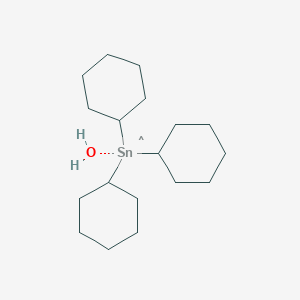
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
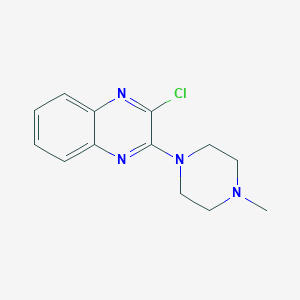
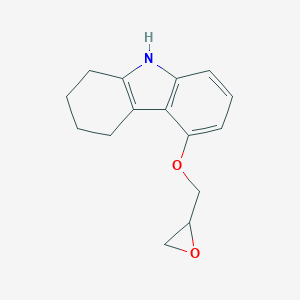
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
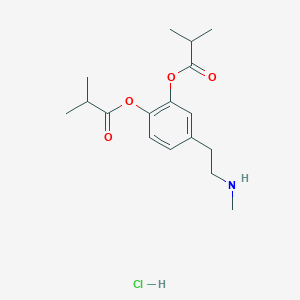
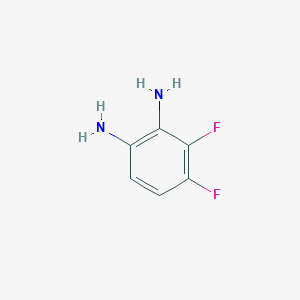
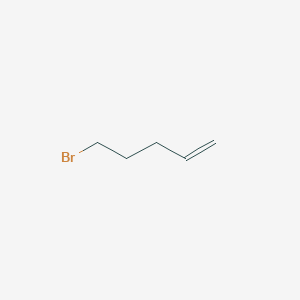
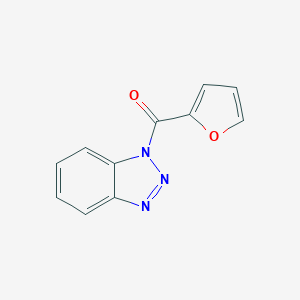
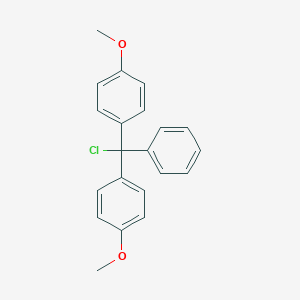
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
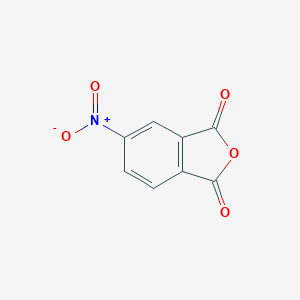
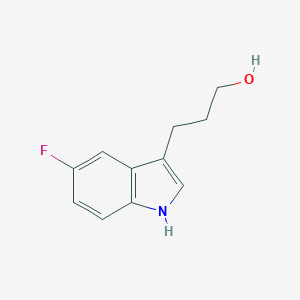
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)